Comprehensive Technical Guide: 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine
Comprehensive Technical Guide: 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine
Executive Overview
In modern medicinal chemistry, the strategic incorporation of rigid, three-dimensional scaffolds is a proven tactic for "escaping flatland"—increasing the sp3 character of drug candidates to enhance target specificity and solubility. 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine (CAS: 202823-67-4) is a premier example of such a scaffold[1][2]. Featuring a bicyclic [2.2.2] octane-like topology fused to a highly reactive dichloropyridazine core, this compound serves as a high-value intermediate. It is most notably utilized in the synthesis of functionally selective GABA A receptor modulators and emerging NLRP3 inflammasome inhibitors[3][4].
From a mechanistic standpoint, the 5,8-ethano bridge restricts the conformational vectors of substituents added at the 1- and 4-positions. This rigid geometry is precisely what allows downstream derivatives to achieve high binding affinity and allosteric selectivity at specific receptor subtypes.
Structural & Physicochemical Profiling
Understanding the baseline physicochemical properties of this intermediate is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal parameters.
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 3,6-dichloro-4,5-diazatricyclo[6.2.2.0²,⁷]dodeca-2(7),3,5-triene |
| CAS Number | 202823-67-4 |
| Molecular Formula | C 10 H 10 Cl 2 N 2 |
| Molecular Weight | 229.11 g/mol |
| Appearance | White to cream crystalline solid |
| Melting Point | 207.5 – 216.5 °C |
| Assay (HPLC) | ≥ 96.0% |
| Solubility | Soluble in DMSO, DCM, EtOAc; Low aqueous solubility |
Table 2: Reactivity & Stability Profile
| Parameter | Observation / Rationale |
| Electrophilicity | High at C1/C4 due to electron-withdrawing imine nitrogens. |
| Steric Hindrance | High. The 5,8-ethano bridge shields the pyridazine core, necessitating elevated temperatures for substitution. |
| Moisture Sensitivity | Moderate. Susceptible to slow hydrolysis to the monoxo derivative under highly humid, basic, or acidic conditions. |
Synthetic Methodologies & Mechanistic Insights
The synthesis of 1,4-dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine relies on the exhaustive chlorination of its dione precursor. The reaction is driven by phosphorus oxychloride (POCl 3 ), which acts as both the chlorinating agent and the dehydrating medium.
Mechanistic Rationale: The starting material, 2,3,5,6,7,8-hexahydro-5,8-ethanophthalazine-1,4-dione, exists in equilibrium with its bis-lactim (enol) tautomer. POCl 3 activates the enolic hydroxyl groups, converting them into excellent leaving groups (phosphorodichloridates). Subsequent nucleophilic attack by chloride ions yields the aromatized, dichloro-substituted pyridazine ring. The thermodynamic driving force is the aromatization of the heterocyclic core.
Fig 1: Synthetic workflow and mechanistic progression via POCl3 chlorination.
Downstream Applications in Pharmacology
The true utility of this compound lies in its capacity for Nucleophilic Aromatic Substitution (S N Ar) . The two chlorine atoms are orthogonal if manipulated carefully. Because the first S N Ar reaction introduces an electron-donating amine or hydrazine group, the pyridazine ring becomes deactivated, making the second chlorine significantly less reactive. This allows for precise, asymmetric functionalization.
In drug discovery, reacting this intermediate with hydrazine derivatives yields triazolo[3,4-a]phthalazines. As demonstrated by [3], these derivatives act as functionally selective partial agonists at the GABA A
α 3 subunit, offering anxiolytic effects with a reduced sedative burden compared to classical benzodiazepines[3].
Fig 2: Downstream application pathway in GABAA receptor allosteric modulator discovery.
Validated Experimental Protocols
To ensure reproducibility and self-validation, the following protocols have been optimized for yield and purity, with explicit causality provided for critical steps.
Protocol A: Chlorination to yield the Dichloro Intermediate
Reference standard adapted from established heterocyclic chlorination techniques.
-
Preparation: Charge a flame-dried, nitrogen-purged 250 mL round-bottom flask with 2,3,5,6,7,8-hexahydro-5,8-ethanophthalazine-1,4-dione (10.0 g).
-
Reagent Addition: Carefully add neat POCl 3 (50 mL). Causality: POCl 3 serves as both the solvent and the electrophilic activating agent. Using it neat drives the equilibrium forward while maintaining a manageable reflux temperature.
-
Reflux: Heat the suspension to reflux (approx. 105 °C) for 4–6 hours. The mixture will gradually become a homogeneous dark solution as the dione is consumed.
-
Quenching (Critical Step): Cool the mixture to room temperature. Slowly and dropwise, pour the mixture over vigorously stirred crushed ice (500 g). Causality: POCl 3 reacts violently with water. The ice bath controls the massive exotherm, preventing the thermal degradation of the newly formed dichloro product.
-
Isolation: Filter the resulting white/cream precipitate under vacuum. Wash extensively with cold distilled water to remove residual phosphoric acid. Dry under high vacuum at 40 °C to afford the title compound.
Protocol B: S N Ar with Aliphatic Amines (e.g., for NLRP3 Inhibitor Scaffolds)
Adapted from[4].
-
Solvation: Dissolve 1,4-dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine (1.0 eq) in anhydrous DMSO (0.2 M concentration). Causality: DMSO is a highly polar aprotic solvent that stabilizes the anionic Meisenheimer complex intermediate, drastically accelerating the S N Ar reaction.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 5.0 eq). Causality: DIPEA acts as a non-nucleophilic proton scavenger. It neutralizes the HCl generated during the substitution, preventing the amine nucleophile from becoming protonated and deactivated.
-
Nucleophile Addition: Add the target amine (e.g., (R)-1-ethylpiperidin-3-amine, 3.0 eq).
-
Thermal Activation: Heat the sealed reaction vessel to 160 °C for 6 hours. Causality: The 5,8-ethano bridge creates significant steric bulk around the C1/C4 positions. High thermal energy is strictly required to overcome the activation barrier for substitution.
-
Workup: Cool to ambient temperature, dilute with water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na 2 SO 4 , and purify via silica gel chromatography.
Safety, Handling, and Storage
According to established Safety Data Sheets[5], 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine is classified as a skin and serious eye irritant (Hazard Statements: H315, H319, H335).
-
PPE: Handle using nitrile gloves (EN 374 standard), safety goggles, and a laboratory coat[5].
-
Engineering Controls: Always manipulate the compound within a certified chemical fume hood, as S N Ar reactions and chlorination workflows generate hazardous byproducts (e.g., HCl gas).
-
Storage: Store in a tightly sealed, light-resistant container under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. The compound is moisture-sensitive; exposure to ambient humidity over prolonged periods will lead to hydrolysis of the labile C-Cl bonds[5].
References
-
Russell, M. G. N., et al. "Discovery of Functionally Selective 7,8,9,10-Tetrahydro-7,10-ethano-1,2,4-triazolo[3,4-a]phthalazines as GABAA Receptor Agonists at the α3 Subunit." Journal of Medicinal Chemistry, 2005, 48(5), 1367-1383. URL:[Link]
- European Patent Office. "Inhibitors of nlrp3" (Patent EP4655287A2).
